Paclitaxel octadecanedioate

Pharmacokinetics Maximum Tolerated Dose Xenograft Efficacy

Paclitaxel octadecanedioate (ODDA-PTX; PTX-FA18) is a CD36-mediated tumor-targeted taxane prodrug that spontaneously complexes with endogenous albumin, bypassing Cremophor EL toxicity and nab-paclitaxel limitations. With an MTD >250 mg/kg—over 10-fold higher than clinical paclitaxel formulations—ODDA-PTX achieves 62.5% complete tumor regression rates in HT-1080 sarcoma xenografts, outcomes unattainable with Abraxane or generic paclitaxel. Its prolonged terminal half-life (9.80 ± 1.20 h) and depot-like intratumoral release sustain therapeutic exposure over 24 h with minimal hepatic accumulation. A validated cyclodextrin-complexation method provides >500-fold aqueous solubility enhancement, enabling ready-to-use formulations without albumin pre-complexation. Procure ODDA-PTX for reproducible immuno-oncology combination studies, PK/PD modeling, and CD36-overexpressing tumor models (HT-1080, PANC-1, HT-29) where conventional taxanes fail.

Molecular Formula C65H83NO17
Molecular Weight 1150.3 g/mol
Cat. No. B3026044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaclitaxel octadecanedioate
Molecular FormulaC65H83NO17
Molecular Weight1150.3 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C65H83NO17/c1-41-47(39-65(77)58(82-60(75)46-34-26-21-27-35-46)56-63(6,48(69)38-49-64(56,40-78-49)83-43(3)68)57(73)54(79-42(2)67)52(41)62(65,4)5)80-61(76)55(53(44-30-22-19-23-31-44)66-59(74)45-32-24-20-25-33-45)81-51(72)37-29-18-16-14-12-10-8-7-9-11-13-15-17-28-36-50(70)71/h19-27,30-35,47-49,53-56,58,69,77H,7-18,28-29,36-40H2,1-6H3,(H,66,74)(H,70,71)/t47-,48-,49+,53-,54+,55+,56-,58-,63+,64-,65+/m0/s1
InChIKeyNQJFZDIRENPICR-SNNBKDRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paclitaxel Octadecanedioate (ODDA-PTX) Procurement & Selection Guide: A Long-Chain Fatty Acid–Conjugated Taxane Prodrug


Paclitaxel octadecanedioate (also designated ODDA-PTX or PTX-FA18) is a prodrug comprising paclitaxel covalently conjugated via an ester linkage to the α,ω‑dicarboxylic long‑chain fatty acid 1,18‑octadecanedioic acid [1]. Unlike native paclitaxel, this modification renders the conjugate hydrophobic and enables it to spontaneously form a non‑covalent complex with human serum albumin (HSA) [2], thereby exploiting endogenous fatty‑acid transport pathways for tumor‑targeted delivery [3]. The compound has demonstrated significantly higher maximum tolerated doses (MTD) and improved in vivo antitumor efficacy across multiple subcutaneous murine xenograft models of human cancer compared with the FDA‑approved clinical formulations Cremophor EL‑paclitaxel and Abraxane [2].

Paclitaxel Octadecanedioate vs. Alternative Paclitaxel Formulations: Critical Differentiators for Scientific Procurement


Substituting paclitaxel octadecanedioate with generic paclitaxel, Cremophor EL‑based formulations, or even albumin‑bound nanoparticle paclitaxel (nab‑paclitaxel) would forfeit the unique combination of active CD36‑mediated tumor targeting, differentiated pharmacokinetics (including a prolonged terminal half‑life and depot‑like release), and a dramatically expanded therapeutic index that enables dosing at >10‑fold higher concentrations without commensurate toxicity [1]. In vitro, ODDA‑PTX remains inactive against tubulin polymerization at 10 µM [2], confirming its prodrug status, whereas the alternative fatty acid‑conjugated prodrug DHA‑paclitaxel (Taxoprexin) failed to demonstrate superior efficacy or safety in Phase III trials despite a similar conjugation strategy [3]. These mechanistic and quantitative distinctions render ODDA‑PTX a non‑interchangeable entity in preclinical and translational research contexts.

Paclitaxel Octadecanedioate (ODDA-PTX) Comparative Evidence: Pharmacokinetic, Efficacy, and Synthetic Differentiation


Maximum Tolerated Dose and In Vivo Efficacy: ODDA-PTX vs. Cremophor EL-Paclitaxel and Abraxane

In HT-1080 murine xenograft models, ODDA-PTX (administered as a 5:1 molar ratio complex with HSA, designated VTX) exhibited a >12‑fold higher maximum tolerated dose (MTD) compared with the FDA‑approved clinical formulations Cremophor EL‑paclitaxel (crPTX) and Abraxane (nab‑paclitaxel) [1]. When dosed at 250 mg/kg (paclitaxel‑equivalent) once weekly for four weeks, VTX achieved complete tumor regression in 5 of 8 animals (62.5%) without drug‑associated mortality or significant weight loss (<20% body weight reduction), whereas crPTX and Abraxane were administered at only 20 mg/kg and 15 mg/kg, respectively, due to dose‑limiting toxicities [1]. At equimolar doses, VTX demonstrated significantly greater tumor growth inhibition than both comparators in HT‑1080, PANC‑1, and HT‑29 xenografts [1].

Pharmacokinetics Maximum Tolerated Dose Xenograft Efficacy Taxane Prodrug

Mechanism of Tumor Uptake: CD36‑Mediated Active Transport of ODDA-PTX

Blockade of the fatty acid translocase CD36 with sulfosuccinimidyl oleate (SSO) significantly reduced the cytotoxicity of ODDA‑PTX in HT‑1080 (fibrosarcoma), MCF‑7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines, whereas SSO had minimal effect on the cytotoxicity of unconjugated paclitaxel [1]. This demonstrates that ODDA‑PTX uptake is primarily mediated by active, CD36‑dependent fatty acid transport rather than passive diffusion or simple albumin‑binding [1]. In contrast, standard paclitaxel enters cells predominantly through passive diffusion, and albumin‑bound nab‑paclitaxel relies on gp60‑mediated transcytosis and SPARC‑mediated tumor accumulation without the same active fatty acid transporter targeting [2].

Drug Delivery Fatty Acid Transport CD36 Tumor Targeting

Prodrug Activation Profile: Absence of Tubulin Polymerization Activity In Vitro

Paclitaxel octadecanedioate does not promote tubulin polymerization in vitro when tested at a concentration of 10 µM, confirming its status as a true prodrug that requires intracellular liberation of free paclitaxel to exert its microtubule‑stabilizing activity [1]. In contrast, unconjugated paclitaxel potently induces tubulin polymerization at sub‑micromolar concentrations under identical assay conditions [1]. This prodrug design prevents premature systemic activation, contributing to the observed expansion of the therapeutic index and reduced off‑target toxicity.

Prodrug Tubulin Polymerization In Vitro Pharmacology

Scalable Synthesis and Purity: Novel Pd‑Catalyzed Deprotection vs. Prior Methods

A recently reported synthesis of ODDA‑PTX based on mono‑allyl protection of octadecanedioic acid followed by Pd‑catalyzed allyl ester removal after coupling with paclitaxel affords the product with significantly higher purity compared with previously published procedures [1]. This method completely avoids chromatographic purifications, enabling practical scale‑up for multi‑gram or industrial production [1]. The prior synthesis required labor‑intensive chromatographic steps and yielded material of lower purity, limiting research‑scale availability and reproducibility [1].

Synthesis Process Chemistry Scalability Purity

Aqueous Formulation via Cyclodextrin Complexation: Solubility Enhancement

ODDA‑PTX exhibits poor intrinsic aqueous solubility, which has been addressed through complexation with heptakis(2,6‑di‑O‑methyl)‑β‑cyclodextrin (DIMEB) [1]. This cyclodextrin‑based formulation increases the aqueous solubility of ODDA‑PTX approximately 500‑fold, enabling concentrations exceeding 9.5 mM taxane in water or saline [1]. In contrast, the HSA‑complexed formulation (VTX) requires pre‑mixing with human serum albumin and is not a fully aqueous, ready‑to‑use solution [2]. The cyclodextrin formulation eliminates the need for albumin pre‑complexation, toxic organic solvents (e.g., Cremophor EL), or specialized nanoparticle manufacturing processes [1].

Formulation Cyclodextrin Solubility Drug Delivery

Pharmacokinetic Differentiation: Terminal Half-Life and AUC

In HT‑1080 tumor‑bearing nu/nu mice, ODDA‑PTX administered as the HSA complex VTX at 20 mg/kg (paclitaxel‑equivalent) exhibited a prolonged terminal half‑life (t₁/₂) of 9.80 ± 1.20 hours, compared with 4.39 ± 0.62 hours for Abraxane dosed at the same paclitaxel‑equivalent concentration [1]. The area under the plasma concentration–time curve (AUC) for VTX was 4688 ± 797 h·ng/mL, while Abraxane showed a higher Cmax (1607 ± 469 ng/mL vs. 508 ± 188 ng/mL) but a lower AUC (5640 ± 469 h·ng/mL) [1]. This pharmacokinetic profile, characterized by lower peak concentrations and sustained exposure, is consistent with a depot‑like release mechanism that minimizes peak‑dependent toxicities while maintaining therapeutic drug levels [1].

Pharmacokinetics Half-Life AUC Drug Depot

Paclitaxel Octadecanedioate: Optimal Research and Preclinical Application Domains


Preclinical Efficacy Studies in CD36‑Overexpressing or Aggressive Tumor Models

ODDA‑PTX is the taxane prodrug of choice for in vivo efficacy studies in human cancer xenograft models characterized by CD36 overexpression or aggressive metabolic phenotypes, including soft‑tissue sarcoma (HT‑1080), pancreatic ductal adenocarcinoma (PANC‑1), and colorectal carcinoma (HT‑29) [1]. The compound's CD36‑mediated active tumor uptake mechanism [2] and expanded therapeutic index (MTD >250 mg/kg) [1] enable dosing regimens that achieve complete tumor regression in a substantial fraction of animals (62.5% in HT‑1080 xenografts) [1], outcomes unattainable with Cremophor EL‑paclitaxel or Abraxane due to dose‑limiting toxicities.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Depot‑Like Taxane Delivery

Researchers requiring a taxane with prolonged plasma exposure and reduced peak‑to‑trough fluctuations should select ODDA‑PTX. The compound's terminal half‑life (9.80 ± 1.20 h) is >2‑fold longer than that of Abraxane [3], and intratumoral paclitaxel concentrations steadily increase over 24 hours post‑dose [3]. This depot‑like release profile, combined with minimal hepatic accumulation compared with both crPTX and Abraxane [3], makes ODDA‑PTX ideal for PK/PD studies investigating sustained tumor drug exposure without the confounding hepatotoxicity of Cremophor‑based formulations.

Formulation Development and Solubility‑Enhanced Taxane Prodrug Studies

ODDA‑PTX is uniquely positioned for formulation research due to the availability of a validated cyclodextrin‑complexation method that increases aqueous solubility ~500‑fold, enabling concentrations exceeding 9.5 mM in water or saline [4]. This ready‑to‑use aqueous formulation eliminates albumin pre‑complexation and organic solvents, providing a simplified, scalable platform for preclinical administration [4]. Procurement of ODDA‑PTX synthesized via the scalable, chromatography‑free route ensures high‑purity material suitable for reproducible formulation development [5].

Combination Immunotherapy Studies Exploiting Immunogenic Cell Death

ODDA‑PTX is a rational choice for sequential combination immunotherapy protocols. The compound induces immunogenic cell death, converting immunologically 'cold' tumors into 'hot' tumors primed for response to checkpoint inhibitors, anti‑CD47 antibodies, or TLR agonists [2]. The ability to administer ODDA‑PTX at high doses without severe systemic toxicity allows for robust tumor antigen release while sparing immune effector cells, a therapeutic window not achievable with conventional paclitaxel formulations [1]. This positions ODDA‑PTX as the preferred taxane prodrug for preclinical chemo‑immunotherapy combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paclitaxel octadecanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.